Allyloxy propanol

Catalog No.
S1894149
CAS No.
9042-19-7
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyloxy propanol

CAS Number

9042-19-7

Product Name

Allyloxy propanol

IUPAC Name

3-prop-2-enoxypropan-1-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2

InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N

SMILES

C=CCOCCCO

Canonical SMILES

C=CCOCCCO

Description

The exact mass of the compound Allyloxy propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Synthetic Organic Chemistry: Due to its functional groups (allyl ether and alcohol), allyloxy propanol could serve as a starting material for the synthesis of more complex organic molecules. Researchers might utilize it in reactions like etherification, esterification, or alkylation to create desired compounds for further study. PubChem:
  • Solvent Properties: The combination of the hydrophobic allyl group and the hydrophilic hydroxyl group grants allyloxy propanol some amphiphilic character. This property might make it a candidate for investigation as a solvent in specific research applications. However, more research is needed to determine its effectiveness and suitability compared to existing solvents.
  • Material Science Applications: The potential amphiphilic nature of allyloxy propanol could also be of interest in material science research. It could be explored for applications in areas like self-assembling materials or modifying surface properties of materials.

Allyloxy propanol, also known as 3-allyloxy-1,2-propanediol, is a synthetic organic compound characterized by the presence of both an allyl group (C3_3H5_5−) and a propanol group (C3_3H7_7−) linked through an ether oxygen atom. Its chemical formula is C6_6H12_12O3_3, and it has a molecular weight of approximately 132.1577 g/mol. The compound is primarily of interest in the fields of chemistry and biochemistry due to its potential applications in drug development and as an intermediate in various chemical syntheses .

Due to its functional groups:

  • Nucleophilic Substitution: It can be synthesized through a nucleophilic substitution reaction between allyl alcohol and propanol, where the hydroxyl group of propanol acts as a nucleophile.
  • Esterification: In the presence of acids and catalysts, allyloxy propanol may react with carboxylic acids to form esters, which are important in various industrial applications.
  • Oxidation Reactions: The compound may undergo oxidation reactions, potentially leading to the formation of aldehydes or ketones depending on the reaction conditions .

Allyloxy propanol can be synthesized using various methods:

  • Nucleophilic Substitution: As mentioned earlier, this method involves the reaction between allyl alcohol and propanol under appropriate conditions.
  • Industrial Methods: In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Continuous reactors and efficient separation techniques are often utilized for economic viability .
  • Laboratory Methods: Laboratory synthesis may involve reactions similar to those used for other allyl compounds, including carbon-carbon bond-forming reactions or oxidation processes .

Allyloxy propanol has diverse applications across several fields:

  • Pharmaceuticals: It can be used as an intermediate in drug synthesis, potentially enhancing the bioavailability of therapeutic agents due to its amphiphilic nature.
  • Chemical Industry: The compound may serve as a building block for various chemical products, including polymers and surfactants.
  • Biomedicine: Its ability to form complexes with other molecules makes it useful in drug delivery systems .

Allyloxy propanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Allyl AlcoholC3_3H6_6OPrecursor for many specialized compounds; more toxic than typical alcohols .
GlycerolC3_3H8_8O3_3A common polyol; used extensively in food and pharmaceuticals .
1-Allyloxy-2-propanolC6_6H12_12OSimilar structure but different functional properties; often used in polymer chemistry .
2-AllyloxyethanolC4_4H8_8OUsed in various chemical syntheses; lower molecular weight than allyloxy propanol .

Allyloxy propanol’s unique combination of an allyl group with a propanol moiety linked by an ether oxygen sets it apart from these compounds. This structural feature may confer distinct reactivity patterns and biological activities that warrant further investigation.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 609 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 609 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 567 of 609 companies with hazard statement code(s):;
H302 (15.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (84.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9042-19-7

General Manufacturing Information

Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-21

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